5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Description
Properties
IUPAC Name |
5-methyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-14-11-5-3-2-4-9(11)10-8-13-7-6-12(10)14;;/h2-5,10,12-13H,6-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPPMYCRSZQCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCNCC2C3=CC=CC=C31.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Condensation
Aryl Hydrazine Hydrochlorides : Prepared or commercially obtained derivatives such as (2-bromo-5-methyl)hydrazine hydrochloride are commonly used as starting hydrazines.
Cyclic Ketones : 1-Carbethoxy-4-piperidone or Boc-protected 4-piperidone serve as the ketone component for the Fischer indole synthesis.
Procedure : The aryl hydrazine hydrochloride (e.g., 3.6 mmol) and ketone (e.g., 3 mmol) are suspended in ethanol and refluxed overnight. After cooling, the mixture is concentrated, filtered, and washed with aqueous ethanol to isolate the tetrahydro-γ-carboline intermediate. Yields typically range from moderate to high (50-90%).
Cyclization and Rearrangement
Reduction to Dihydroindole
- Reduction of the tetrahydro-γ-carboline intermediate to the dihydroindole (indoline) is achieved using reducing agents like triethylsilane in trifluoroacetic acid or sodium cyanoborohydride in acetic acid. This step is stereoselective and typically favors the cis isomer, which is isolated as a racemate initially.
Chiral Resolution
- To obtain enantiomerically pure compounds, the racemic mixture is resolved by forming diastereomeric salts with chiral acids such as (R)-mandelic acid. The salt is then separated by crystallization or chromatography. Subsequent steps include conversion to other derivatives via alkylation or acylation reactions.
Final Salt Formation
- The purified compound is converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing its pharmaceutical properties such as solubility and stability.
Representative Data Table of Key Synthetic Steps
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aryl hydrazine preparation | Commercial or synthesized (e.g., (2-bromo-5-methyl)hydrazine HCl) | N/A | Starting material for Fischer indole synthesis |
| Fischer indole synthesis | Aryl hydrazine HCl + 1-carbethoxy-4-piperidone, EtOH, reflux overnight | 56-90 | Acid-catalyzed rearrangement and cyclization |
| Reduction to dihydroindole | Triethylsilane/TFA or NaBH3CN/AcOH | 70-85 | Stereoselective, yields racemic cis/trans mixture |
| Chiral resolution | (R)-mandelic acid salt formation, crystallization | >95% ee | Enantiomeric purity achieved |
| Salt formation (dihydrochloride) | Treatment with HCl in suitable solvent | Quantitative | Final pharmaceutical salt form |
Research Findings and Analysis
The stereochemistry at positions 4a and 9b is critical for biological activity, with cis isomers showing enhanced central nervous system effects.
Racemization issues arise during Fischer indole synthesis, especially with 1-methyl substituted γ-carbolines, due to acidic allylic protons allowing enamine–imine equilibria. This necessitates chiral resolution post-synthesis to obtain optically pure compounds.
More efficient synthetic routes are under development to improve overall yield and reduce the need for extensive purification, including the use of enantiomerically pure intermediates and optimized reaction conditions to favor cis isomer formation directly.
The preparation methods are versatile and have been adapted for various substituted derivatives, enabling structure-activity relationship studies for pharmacological optimization.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions include N-oxides, reduced indole derivatives, and various substituted indoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological profile of pyridoindole derivatives is highly sensitive to substituent type, position, and stereochemistry. Below is a detailed comparison with key analogues:
Structural and Functional Differences
Table 1: Comparative Analysis of Pyridoindole Derivatives
Impact of Substituents and Stereochemistry
Position-Specific Effects :
- Methoxy at R8 (SMe1EC2) : Enhances neuroprotective and antioxidant activity compared to stobadine. Demonstrated efficacy in reducing hippocampal damage in Alzheimer’s models .
- Benzyl at R2 (Compounds 1 and 2) : Saturation of the pyridoindole ring (Compound 2) reduces aldose reductase inhibitory activity by 90% compared to the unsaturated Compound 1, highlighting the importance of ring conformation .
Stereochemical Influence :
- The cis-4a/9b configuration in 5-Methyl-... dihydrochloride and stobadine is critical for antiarrhythmic and antioxidant effects. Trans-isomers typically show reduced activity .
- In the neuroleptic derivative 5k , the cis-2-[3-(p-fluorobenzoyl)propyl] group enhances binding to CNS targets, yielding neuroleptic activity 3× stronger than carbidine .
Halogenation and Functional Groups :
Research Findings and Clinical Relevance
Antioxidant Mechanisms :
Biological Activity
5-Methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride is a heterocyclic compound belonging to the indole derivatives class. Its unique structure and biological properties make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name: 5-methyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole; dihydrochloride
- Molecular Formula: C12H18Cl2N2
- Molecular Weight: 261.20 g/mol
- CAS Number: 2203071-10-5
- Structural Characteristics: The compound features a pyridoindole core with a methyl group at the 5-position and two hydrochloride groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through various mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It can bind to various receptors influencing neurotransmission and cellular signaling.
Anticancer Activity
Studies have suggested that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects. Preliminary studies indicate possible antidepressant and anxiolytic properties based on its interaction with neurotransmitter systems.
Case Studies
-
Antidepressant Activity:
A study screening various indole derivatives for antidepressant effects found that compounds similar to this compound showed significant activity in behavioral models indicative of antidepressant efficacy . -
Neuroleptic Activity:
Another study examined neuroleptic activity in related compounds but found limited efficacy against certain models of psychosis . This suggests that while there may be potential for neuroactive properties in this class of compounds, further research is needed to clarify their effectiveness.
Comparative Analysis
A comparison with other similar compounds reveals that the unique substitution pattern of this compound may confer distinct biological activities:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 5-Benzyl-2,3,... | Moderate Anticancer | Similar structure; shows promise in tumor inhibition |
| 6-Bromo-2,... | Antimicrobial | Effective against specific bacterial strains |
| 2-Methyl-2,... | Neuroactive | Potential anxiolytic effects observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
